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Compound of Interest

Compound Name: Butoxyethoxydimethylsilane

Cat. No.: B092165

This guide provides a detailed overview of the expected spectroscopic data for
Butoxyethoxydimethylsilane, targeting researchers, scientists, and professionals in drug
development. The document encompasses predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for
acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for
Butoxyethoxydimethylsilane. These values are estimated based on typical ranges for similar
organosilane compounds and general spectroscopic principles.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.65 t 2H -O-CH2-CH2-0O-
~3.58 t 2H -O-CH2-CH2-CH2-CHs
~3.45 t 2H -O-CH2-CH2-0O-
~1.55 m 2H -O-CH2-CH2-CH2-CHs
~1.38 m 2H -O-CH2-CH2-CH2-CHs
~0.92 t 3H -CH2-CH2-CHz2-CHs
~0.10 s 6H Si-(CH3)2

Table 2: Predicted *3C NMR Data (CDCls, 100 MHz)

Chemical Shift (6, ppm) Assighment
~72.5 -O-CH2-CH2-0O-
~68.0 -O-CH2-CH2-CH2-CHs
~63.0 -O-CH2-CH2-0O-
~31.8 -O-CH2-CH2-CH2-CHs
~19.5 -O-CH2-CH2-CH2-CHs
~14.0 -CH2-CH2-CH2-CHs
~-2.0 Si-(CHs)2
Table 3: Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment
2950-2850 Strong C-H stretching (alkyl)
1260 Medium Si-CHs symmetric deformation
1100-1000 Strong, Broad Si-O-C and C-O-C stretching
) Si-C stretching and CHs

840, 780 Medium _ ,

rocking on Si

Table 4: Predicted Mass Spectrometry (EI-MS) Data
miz Relative Intensity (%) Assighment
[M-CHs]* Low Loss of a methyl group
[M-OCaHo]* Moderate Loss of the butoxy group
) Loss of the butoxyethoxy

[M-OCH2CH20C4Hs]* High

group
73 High [(CH3)2SiOH]*
59 Moderate [(CH3)2SiH]*

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like

Butoxyethoxydimethylsilane is depicted in the following diagram. This process ensures a

comprehensive characterization of the molecule's structure.
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General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These
protocols are based on standard procedures for the analysis of organosilanes.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

o Sample Preparation: Approximately 10-20 mg of Butoxyethoxydimethylsilane is dissolved
in 0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS)
may be added as an internal standard (O ppm). The solution is then transferred to a 5 mm
NMR tube.

e H NMR Acquisition:
o Pulse Program: A standard single-pulse experiment (zg30).

o Number of Scans: 16-32 scans are typically sufficient.
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o Spectral Width: A spectral width of approximately 12-16 ppm is used.

o Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

13C NMR Acquisition:
o Pulse Program: A proton-decoupled pulse program (zgpg30).

o Number of Scans: 256-1024 scans are generally required due to the lower natural
abundance of 13C.

o Spectral Width: A spectral width of about 200-250 ppm is used.

o Relaxation Delay: A relaxation delay of 2-5 seconds is set to ensure full relaxation of
quaternary carbons.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm
for IH and the solvent peak of CDCls at 77.16 ppm for 13C.

. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:
o Neat Liquid: A drop of the neat liquid sample is placed directly onto the ATR crystal.

o Solution: Alternatively, a dilute solution of the sample in a suitable solvent (e.g., carbon
tetrachloride, CCls) can be prepared and placed in a liquid IR cell (e.g., NaCl plates).

Data Acquisition:
o Spectral Range: The spectrum is typically recorded from 4000 cm~1 to 400 cm™1,

o Resolution: A resolution of 4 cm~1 is generally sufficient.
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o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal or the solvent is recorded and automatically
subtracted from the sample spectrum.

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify
characteristic absorption bands corresponding to the functional groups present in the
molecule.

. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (El) source, coupled with a
gas chromatograph (GC) for sample introduction and separation from any impurities.

Sample Preparation: A dilute solution of Butoxyethoxydimethylsilane is prepared in a
volatile organic solvent such as dichloromethane or hexane (typically 1 mg/mL).

GC-MS Conditions:

o Injection: 1 pL of the sample solution is injected into the GC inlet, which is typically held at
a temperature of 250 °C.

o GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um) is
commonly used.

o Oven Program: The oven temperature is initially held at a low temperature (e.g., 50 °C) for
a few minutes and then ramped up to a higher temperature (e.g., 250 °C) at a rate of 10-
20 °C/min.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: The mass analyzer scans a range of m/z values, typically from 40 to 500
amu.
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o lon Source Temperature: The ion source is maintained at a temperature of approximately
230 °C.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if
present) and the fragmentation pattern. The fragmentation pattern provides valuable
information about the structure of the molecule. The general workflow for cross-linking mass
spectrometry often involves enzymatic digestion of cross-linked proteins, followed by LC-
MS/MS analysis and database searching to identify the cross-linked peptides.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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